Florbetapir
Overview
Description
Synthesis Analysis
The synthesis of Florbetapir involves nucleophilic radiofluorination at 115°C in anhydrous dimethyl sulfoxide (DMSO), then the protective group is hydrolyzed by acid . The neutralized reaction mixture is purified through a preparative HPLC then formulated for injection using a C18 purification cartridge .
Molecular Structure Analysis
Florbetapir has a molecular formula of C20H25FN2O3 and a molar mass of 360.429 g·mol −1 . It contains the radionuclide fluorine-18 bound to the compound florbetapir .
Chemical Reactions Analysis
Florbetapir undergoes a series of chemical reactions during its synthesis, including nucleophilic radiofluorination and acid hydrolysis .
Physical And Chemical Properties Analysis
Florbetapir is a clear, colorless injectable solution at a strength of 500-1900 MBq/mL (13.5-51 mCi/mL) florbetapir F 18 at End of Synthesis (EOS) .
Scientific Research Applications
Alzheimer’s Disease Diagnosis : Florbetapir acts as a radiotracer in amyloid plaque imaging, particularly in patients with clinical suspicion of Alzheimer's Disease. It is used in PET/MR scans to assess amyloid plaque burden, with the structural assessment from MR complementing the PET interpretation (Franceschi & Matthews, 2018).
Clinical Implications in Alzheimer’s Disease : Florbetapir (18F) helps visualize amyloid-beta (Aβ) plaques in the brain, crucial in Alzheimer’s disease diagnosis and treatment strategy formulation. Its use in amyloid PET imaging is significant for clinical settings in Japan (Nakamura, Iwata, Ueda, & Namiki, 2016).
Interreader Variability Reduction : Incorporating standardized uptake value ratios in [18F] florbetapir PET brain scan interpretation significantly reduces interreader variability, improving diagnostic consistency (Nayate et al., 2015).
FDA Approval for Cognitive Impairment Assessment : The FDA has approved florbetapir F18 injection for detecting causes of cognitive impairment other than Alzheimer's disease, although its usage requires careful consideration in diagnosis (Yang, Rieves, & Ganley, 2012).
Histopathological Validation : Florbetapir F-18 is validated for binding to β-amyloid in brain tissue from Alzheimer's disease patients, with studies showing selective binding to β-amyloid aggregates (Lister‐James et al., 2011).
Diagnosis and Management Impact in Cognitive Decline : Florbetapir F18 affects the diagnosis and management of patients with progressive cognitive decline. It alters physicians’ diagnostic thinking and intended patient management, influencing treatment plans (Grundman et al., 2013).
Cerebral Amyloid Angiopathy Diagnosis : Florbetapir is used to distinguish cerebral amyloid angiopathy–related intracerebral hemorrhage from hypertensive intracerebral hemorrhage, indicating its potential in diagnosing cerebral amyloid angiopathy (Gurol et al., 2016).
Use in AL Amyloidosis : A pilot study showed the utility of 18F-florbetapir in patients with systemic AL amyloidosis, particularly for detecting cardiac involvement (Manwani et al., 2018).
Future Directions
Florbetapir PET imaging has been increasingly used in depicting tau pathology deposition and distribution in patients with cognitive impairment . Future methodological work should further our understanding of the differences in florbetapir SUVRs using a white matter reference region between cohorts .
properties
IUPAC Name |
4-[(E)-2-[6-[2-[2-(2-fluoroethoxy)ethoxy]ethoxy]pyridin-3-yl]ethenyl]-N-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O3/c1-22-19-7-4-17(5-8-19)2-3-18-6-9-20(23-16-18)26-15-14-25-13-12-24-11-10-21/h2-9,16,22H,10-15H2,1H3/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDIAUKFXKEXSV-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)C=CC2=CN=C(C=C2)OCCOCCOCCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=CC=C(C=C1)/C=C/C2=CN=C(C=C2)OCCOCCOCCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90239781 | |
Record name | Flobetair | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90239781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Florbetapir | |
CAS RN |
938435-69-9 | |
Record name | Flobetair | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0938435699 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flobetair | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90239781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(E)-2-[6-[2-[2-(2-fluoroethoxy)ethoxy]ethoxy]pyridin-3-yl]ethenyl]-N-methylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLORBETAPIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6867Q6IKOD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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